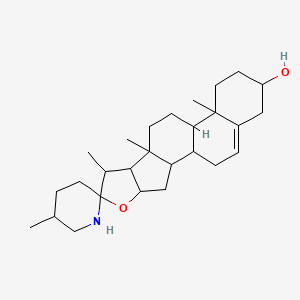

spirosol-5-en-3-ol

Description

Properties

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVISVAMQJWJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871610 | |

| Record name | Solauricidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Solasodine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Solasodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN BENZENE, PYRIDINE, AND CHLOROFORM; MODERATELY SOL IN ALC, METHANOL, AND ACETONE; SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ETHER, SOL IN DIOXANE | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-497 | |

| Record name | SOLASODINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

HEXAGONAL PLATES FROM METHANOL OR BY SUBLIMATION IN HIGH VACUUM | |

CAS No. |

126-17-0, 1415-77-6 | |

| Record name | solasodine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | solasodine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Solauricidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Solasodine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLASODINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Solasodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200-202 °C, 200 - 201 °C | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1124 | |

| Record name | SOLASODINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1124 | |

| Record name | Solasodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Natural Occurrence and Ecological/biological Sources of Spirosol 5 En 3 Ol

Distribution across Plant Genera and Species

The distribution of spirosol-5-en-3-ol is not uniform across all plant life. It is most characteristically associated with the Solanaceae family, though its presence has been identified in other families as well.

The Solanaceae, or nightshade family, is the most significant and well-documented source of this compound. encyclopedia.pub This large and diverse family, which includes economically important plants like potatoes and tomatoes, is rich in steroidal alkaloids. wikipedia.org The compound has been isolated from a wide array of Solanum species. nih.gov

Research has confirmed the presence of this compound in numerous species within this genus, including, but not limited to, Solanum aculeastrum, Solanum aviculare, Solanum carolinense, Solanum incanum, Solanum khasianum, Solanum laciniatum, Solanum lycocarpum, Solanum melongena (eggplant), Solanum nigrum (black nightshade), Solanum pubescens, Solanum sisymbriifolium, Solanum surattense, Solanum torvum, Solanum trilobatum, Solanum viarum, and Solanum xanthocarpum. nih.govresearchgate.netrjptonline.orgprota4u.orgresearchgate.netcymitquimica.comgreenpharmacy.info Even common food sources such as Solanum lycopersicum (tomato) and Solanum tuberosum (potato) are known to contain this alkaloid. wikipedia.orgcymitquimica.com

Table 1: Documented Occurrences of this compound in the Solanaceae Family| Species | Common Name | Reference |

|---|---|---|

| Solanum aculeastrum | Soda Apple, Goat Apple | ajol.info |

| Solanum anguivi | Forest Bitterberry | rjptonline.org |

| Solanum aviculare | Kangaroo Apple | rjptonline.org |

| Solanum carolinense | Carolina Horsenettle | nih.gov |

| Solanum incanum | Thorn Apple | prota4u.org |

| Solanum khasianum | Khasia Berry | researchgate.net |

| Solanum lycopersicum | Tomato | wikipedia.orgnih.gov |

| Solanum nigrum | Black Nightshade | nih.govwikipedia.org |

| Solanum pubescens | - | greenpharmacy.info |

| Solanum sisymbriifolium | Sticky Nightshade | phytojournal.comijcmas.com |

| Solanum torvum | Turkey Berry | phytojournal.comfund-romuloraggio.org.ar |

| Solanum tuberosum | Potato | wikipedia.orgcymitquimica.com |

| Solanum viarum | Tropical Soda Apple | ijcmas.comresearchgate.net |

| Solanum xanthocarpum | Yellow-berried Nightshade | researchgate.net |

While the Solanaceae family is the primary source, this compound and its glycosides have also been reported in the Liliaceae (lily) family. mdpi.com This indicates a broader, though less concentrated, distribution of this steroidal alkaloid in the plant kingdom. The presence of related steroidal compounds across various monocotyledonous families like Liliaceae suggests shared biosynthetic pathways. researchgate.netwikipedia.org

Solanaceae Family: Key Source Organisms

Accumulation and Localization within Plant Tissues and Organs

The concentration and localization of this compound within a plant are not uniform and can vary significantly depending on the species, the developmental stage of the plant, and the specific organ. nih.gov Generally, steroidal glycoalkaloids accumulate in various parts of the plant, including the leaves, roots, fruits, and tubers. encyclopedia.pubmdpi.com

In Solanum nigrum, for example, steroidal alkaloids are found in the fruits, stems, leaves, and roots. nih.gov The highest concentration is often found in the unripe green berries, which decreases as the fruit matures. wikipedia.orgphcogrev.com Similarly, in Solanum sisymbriifolium, the fruits are a significant source of the compound. ijcmas.com Studies on Solanum viarum have identified this compound as a major compound in the root extract. researchgate.netscielo.br Research on Solanum aculeastrum has led to the isolation of its glycosides from the root bark. ajol.info

A quantitative analysis of several wild Solanum species revealed varying concentrations of solasodine (B1681914) in the fruits, with S. sisymbrifolium showing the highest concentration (0.494 mg/g) and S. incanum the lowest (0.341 mg/g) among the tested species. phytojournal.com Another study on Solanum pubescens detected the highest percentage of solasodine in the hydro-alcoholic extract of the leaves (1.857%). greenpharmacy.info

Table 2: Concentration of this compound (Solasodine) in Various Solanum Species| Species | Plant Part Analyzed | Concentration (mg/g dry weight) | Reference |

|---|---|---|---|

| Solanum sisymbriifolium | Fruits | 0.494 | phytojournal.com |

| Solanum nigrum | Fruits | 0.472 | phytojournal.com |

| Solanum vellosum | Fruits | 0.465 | phytojournal.com |

| Solanum surattense | Fruits | 0.446 | phytojournal.com |

| Solanum verbascifolium | Fruits | 0.416 | phytojournal.com |

| Solanum torvum | Fruits | 0.396 | phytojournal.com |

| Solanum diphyllum | Fruits | 0.356 | phytojournal.com |

| Solanum incanum | Fruits | 0.341 | phytojournal.com |

Ethnobotanical Context as a Basis for Scientific Inquiry

The historical use of plants in traditional medicine has frequently provided a foundation for modern phytochemical and pharmacological research. Many species of the Solanum genus have a long history of use in ethnobotany for their medicinal properties. mdpi.com For instance, Solanum nigrum is a widely utilized plant in oriental medicine and has been traditionally used to treat a variety of ailments. wikipedia.orgnih.gov In India, the boiled extracts of its leaves and berries are used for liver-related conditions. wikipedia.org

The ethnobotanical uses of these plants are often linked to their rich content of bioactive secondary metabolites, including steroidal alkaloids like this compound. mdpi.com The traditional application of Solanum incanum for treating sore throats, stomach-aches, and skin infections points to the presence of biologically active compounds. prota4u.org Similarly, the use of Solanum aculeastrum berries in traditional Kenyan medicine to treat jigger wounds and gonorrhea prompted chemical investigation of the plant, leading to the isolation of steroidal alkaloid glycosides. ajol.info The use of Solanum species in traditional remedies for conditions like epilepsy has also been linked to the presence of solasodine. researchgate.net This connection between traditional knowledge and phytochemical composition underscores the importance of ethnobotany in guiding the scientific exploration of natural products. frontiersin.org

Iii. Biosynthesis and Metabolic Pathways of Spirosol 5 En 3 Ol

Precursor Compounds and Metabolic Origins

The biosynthetic journey to spirosol-5-en-3-ol begins with cholesterol. repec.orgnih.govresearchgate.net This C27 sterol serves as the fundamental building block for a class of nitrogen-containing secondary metabolites known as steroidal (glyco)alkaloids (S(G)As). mdpi.comkobe-u.ac.jp These compounds, primarily found in the Solanaceae family, are characterized by a C27 cholestane (B1235564) skeleton. mdpi.com The pathway from cholesterol involves a series of modifications, including hydroxylations and the introduction of a nitrogen atom, to form the characteristic spirosolane (B1244043) aglycone structure, of which this compound is a parent compound. kobe-u.ac.jpencyclopedia.pub The entire class of these metabolites, which includes spirosolanes, solanidanes, and verazines, originates from this shared steroidal framework. mdpi.comencyclopedia.pub

Enzymatic Steps and Key Enzymes in Biosynthesis

The conversion of cholesterol into this compound and its subsequent glycosylated forms is orchestrated by a suite of specialized enzymes. Early steps in the pathway are catalyzed by cytochrome P450 monooxygenases and aminotransferases, which modify the cholesterol backbone. kobe-u.ac.jp Following the formation of the aglycone, the pathway involves crucial activities from glycosyltransferases and dioxygenases that determine the final structure and classification of the resulting alkaloid.

Glycosylation, the attachment of sugar moieties to the aglycone, is a critical step that significantly enhances the chemical diversity and biological activity of these compounds. researchgate.net This process is primarily carried out by UDP-dependent glycosyltransferases (UGTs). researchgate.net Research has identified specific UGTs in Solanum species that act on spirosolane aglycones. For instance, a glucosyltransferase from Solanum aculeatissimum, known as SaGT4A, has been shown to glucosylate steroidal alkaloids. nih.govresearchgate.net In eggplant (Solanum melongena), a UDP-glucose:solasodine (B1681914) glucosyltransferase catalyzes the glucosylation of solasodine, a compound structurally identical to this compound. bibliotekanauki.pl Similarly, a glycosyltransferase from potato (Solanum tuberosum), StSGT, exhibits activity towards these steroidal compounds, although it shows a preference for UDP-galactose as the sugar donor. nih.govresearchgate.net Kinetic studies suggest that the subsequent conversion of the spirosolane skeleton to the solanidane (B3343774) type occurs after the initial glycosylation at the C-3 hydroxyl group of the aglycone. nih.gov

| Enzyme | Source Organism | Function | Preferred Substrate/Donor |

|---|---|---|---|

| SaGT4A | Solanum aculeatissimum | Glucosylates steroidal alkaloids | UDP-glucose |

| StSGT | Solanum tuberosum (Potato) | Glycosylates steroidal compounds | UDP-galactose |

| UDPGlc:solasodine glucosyltransferase | Solanum melongena (Eggplant) | Glucosylates solasodine | UDP-glucose |

Dioxygenases play a pivotal role in the metabolic fate of this compound derivatives. A key enzyme in this process is a 2-oxoglutarate dependent dioxygenase called DPS (Dioxygenase for Potato Solanidane synthesis). repec.orgkobe-u.ac.jpeurekalert.org DPS is responsible for the catalytic conversion of spirosolane-type glycoalkaloids into solanidane-type structures through a ring-rearrangement initiated by C-16 hydroxylation. repec.orgnih.gov This enzymatic step is the primary reason for the accumulation of toxic solanidanes, such as α-solanine, in potatoes. kobe-u.ac.jp In contrast, tomatoes possess a different dioxygenase, 23DOX, which metabolizes the spirosolane α-tomatine into a non-toxic form as the fruit ripens, highlighting the diverse roles of these enzymes. kobe-u.ac.jp Another dioxygenase, St16DOX, acts earlier in the pathway, catalyzing the 16α-hydroxylation of a cholesterol derivative, which is a preliminary step for forming the eventual ring structures. kobe-u.ac.jp

Glucosyltransferases and Glycosidase Activities

Diversification of Spirosolane and Solanidane Pathways

The biosynthesis of steroidal glycoalkaloids (SGAs) from cholesterol represents a branching pathway that leads to two major classes of compounds: spirosolanes and solanidanes. repec.orgkobe-u.ac.jp this compound is the aglycone for spirosolane-type SGAs, such as α-tomatine found in tomatoes. kobe-u.ac.jpeurekalert.org The solanidane pathway, which produces toxins like α-solanine and α-chaconine in potatoes, diverges from the spirosolane pathway. repec.orgkobe-u.ac.jp

This critical divergence is attributed to the evolution of the DPS enzyme. nih.goveurekalert.org In potatoes, DPS actively converts spirosolane precursors into solanidanes. repec.orgkobe-u.ac.jp Experiments using genome editing to disrupt the DPS gene in potato plants resulted in a significant reduction of solanidanes and a corresponding accumulation of spirosolanes. kobe-u.ac.jpeurekalert.org Conversely, feeding a spirosolane compound to the modified potato resulted in its conversion to the corresponding solanidane, confirming the enzyme's function. kobe-u.ac.jpeurekalert.org While tomatoes possess a gene homologous to DPS, it is not expressed, which explains why they accumulate spirosolanes instead of converting them. researchgate.net This evolutionary divergence of a single enzyme is a key factor contributing to the chemical diversity of specialized metabolites within the Solanaceae family. repec.orgnih.gov

| Pathway | Key Enzyme | Primary Product Class | Example Compound | Example Plant |

|---|---|---|---|---|

| Spirosolane | (DPS gene not expressed) | Spirosolanes | α-Tomatine | Tomato (Solanum lycopersicum) |

| Solanidane | DPS (Dioxygenase for Potato Solanidane synthesis) | Solanidanes | α-Solanine | Potato (Solanum tuberosum) |

Regulation of Biosynthesis and Production in Plant Systems

The production of this compound and its derivatives is tightly regulated by both genetic and external factors. mdpi.com The expression levels of the biosynthetic genes, particularly those encoding key enzymes like DPS, are a primary control point that dictates the type and quantity of alkaloids produced. eurekalert.org

The accumulation of steroidal glycoalkaloids is significantly influenced by environmental stressors. dergipark.org.tr Factors such as temperature, light conditions, and water availability can alter the production of these secondary metabolites. mdpi.comresearchgate.net Drought stress, in particular, has been observed to cause a substantial increase in steroid alkaloids in potato plants. oup.com This response is thought to be a consequence of metabolic shifts under stress; when stomata close to conserve water, CO2 uptake is reduced, leading to an oversupply of reducing power (NADPH) that gets channeled into the synthesis of reduced compounds like alkaloids. oup.com

Studies on different potato cultivars have shown that combined stresses, such as cool temperatures with waterlogging or warm temperatures with drought, can lead to elevated glycoalkaloid concentrations. researchgate.net Similarly, salt stress has been shown to enhance the accumulation of alkaloids, including solasodine, in plants like Solanum nigrum. ijsr.netresearchgate.net These findings indicate that the biosynthesis of this compound derivatives is an adaptive response, with production often increasing when the plant is subjected to adverse growing conditions. dergipark.org.tr

Biotechnological Approaches for Enhanced Production

The production of this compound and its glycosides from natural plant sources is often limited by factors such as slow plant growth, low yields, and variability due to geographical and environmental conditions. nih.gov To overcome these limitations and meet the demand for this valuable steroidal alkaloid, various biotechnological strategies have been developed. These approaches aim to enhance production in a controlled and sustainable manner, primarily through plant cell and tissue culture systems. nih.govresearchgate.net

Plant In Vitro Cultures as a Production Platform

Plant in vitro cultures, often referred to as "plant cell factories," present a promising alternative to conventional agricultural methods for producing complex secondary metabolites like this compound. nih.gov This technology involves growing plant cells, tissues, or organs (such as hairy roots) in a sterile, controlled environment on a nutrient medium. nih.gov Studies have shown that vegetative parts of in vitro grown Solanum plants can accumulate comparable or even higher levels of metabolites than field-grown plants that are much older. researchgate.net This makes in vitro systems an attractive platform for upscaling production and applying further enhancement techniques like elicitation and precursor feeding. researchgate.net

A common strategy is the establishment of a two-stage culture system. In the first stage, the culture conditions are optimized for rapid cell growth and biomass accumulation. In the second stage, the cells are transferred to a production medium designed to stimulate the biosynthesis of the desired secondary metabolites, as primary metabolite precursors become more available for this purpose. nih.gov

Elicitation Strategies

Elicitation is one of the most effective and widely used biotechnological tools for boosting the production of secondary metabolites in plant cell cultures. nih.govfrontiersin.org Elicitors are compounds that, when introduced in small amounts to the culture, trigger defense responses and stimulate the plant's secondary metabolism. nih.govnih.gov These can be broadly categorized as biotic (of biological origin) or abiotic (of non-biological origin). nih.gov

Biotic Elicitors : These include components from microorganisms like fungi and bacteria. For instance, culture filtrates from Trichoderma reesei and Bacillus tequilensis have been successfully used as elicitors in Solanum viarum cultures to enhance the production of glycoalkaloids, of which this compound (solasodine) is the aglycone. researchgate.net

Abiotic Elicitors : This category includes physical factors and chemical compounds such as methyl jasmonate, salicylic (B10762653) acid, and salts of heavy metals. nih.govfrontiersin.org

Research on Solanum viarum has demonstrated the significant impact of microbial-based elicitors on both biomass and glycoalkaloid yield. The timing of elicitor application is also crucial; for example, adding the elicitor on the 25th day of a 50-day culture cycle was found to be highly effective. researchgate.net The findings from this research highlight the potential of elicitation for significantly increasing the output of this compound from plant cultures. researchgate.net

Table 1: Effect of Microbial Elicitors on Glycoalkaloid Yield in Solanum viarum Culture

| Elicitor | Concentration | Application Day | Harvest Day | Biomass Growth Index (GI) | Glycoalkaloid Yield (mg/DW plant⁻¹) |

| Trichoderma reesei filtrate | 3% | 25 | 50 | 11.65 | 2.54 |

| Bacillus tequilensis filtrate | 3% | 25 | 50 | - | Significantly increased |

Data sourced from a study on growth and phytochemical changes in Solanum viarum. researchgate.net The table shows the optimal results achieved.

Advanced Biotechnological Strategies

Beyond elicitation, more advanced metabolic engineering techniques are being explored to further enhance the production of valuable alkaloids. nih.govrsc.org These strategies involve the genetic modification of the plant cells or microorganisms to optimize the metabolic pathways leading to the target compound. nih.gov Key approaches include:

Overexpression of Key Genes : Increasing the expression of genes that code for rate-limiting enzymes in the this compound biosynthetic pathway can help to increase the metabolic flux towards the final product. phcogrev.com

Transcription Factor Engineering : Overexpressing specific transcription factors, such as PsWRKY in the opium poppy, has been shown to simultaneously upregulate multiple genes in an alkaloid biosynthetic pathway, leading to a significant increase in production. frontiersin.org A similar principle could be applied to the biosynthesis of spirosolane alkaloids.

Precursor Feeding : Supplying the plant culture with an abundance of precursor molecules that are early in the biosynthetic pathway can also increase the yield of the final product. phcogrev.com

These cutting-edge biotechnological tools offer powerful and diverse options for systematically improving the synthesis of this compound, moving towards commercially viable and sustainable production systems. rsc.orgphcogrev.com

Iv. Advanced Methodologies for Isolation, Characterization, and Analysis of Spirosol 5 En 3 Ol

Research-Oriented Extraction and Purification Protocols

The isolation of spirosol-5-en-3-ol, often referred to as solasodine (B1681914), from plant materials, primarily from various Solanum species, involves multi-step extraction and purification protocols. medcraveonline.comresearchgate.net The initial step typically involves the extraction of the glycoalkaloid precursors, such as solasonine (B1682107) and solamargine (B1681910), from the plant matrix. medcraveonline.com

A common approach begins with the exhaustive extraction of dried and powdered plant material (e.g., fruits, leaves) with aqueous ethanol (B145695) at room temperature. researchgate.netscielo.br The resulting extract is then concentrated to remove the ethanol, and the remaining aqueous solution is partitioned with a solvent like chloroform (B151607) to separate different classes of compounds. scielo.br

To obtain the aglycone this compound, acid hydrolysis of the glycoalkaloids is necessary. researchgate.netepharmacognosy.com This is a critical step where the sugar moieties are cleaved from the steroidal backbone. A "one-pot" process combining direct acid hydrolysis of the glycosides in the plant material with in-situ extraction of the liberated aglycones has been developed. researchgate.net This method utilizes a two-phase system of aqueous mineral acid (like hydrochloric acid) and a water-immiscible organic solvent (such as toluene), which upon heating, facilitates both hydrolysis and extraction. researchgate.net After hydrolysis, the mixture is neutralized or made alkaline, and the this compound is extracted into the organic phase. researchgate.net

Further purification is often achieved through chromatographic techniques. Vacuum liquid chromatography (VLC) and column chromatography over silica (B1680970) gel are frequently employed to separate this compound from other co-extracted compounds. scielo.brtandfonline.com Crystallization from solvents like methanol (B129727) can yield the pure compound as hexagonal plates. epharmacognosy.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound. These techniques provide detailed information about the molecule's atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of this compound. scielo.brresearchgate.net The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its complex steroidal framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to specific protons within the molecule. For instance, the olefinic proton at C-6 typically appears as a multiplet. The proton at C-3, attached to the carbon bearing the hydroxyl group, also shows a characteristic multiplet. The various methyl groups (C-18, C-19, C-21, C-27) appear as singlets or doublets at distinct chemical shifts, aiding in the confirmation of the steroidal skeleton. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the double bond (C-5 and C-6), the carbon attached to the hydroxyl group (C-3), and the spiroketal carbon (C-22) all have characteristic chemical shifts. scielo.brresearchgate.net Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning all proton and carbon signals and establishing the connectivity of the entire molecule. researchgate.net

Below is a table summarizing representative ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-3 | ~71.0 |

| C-5 | ~141.0 |

| C-6 | ~121.0 |

| C-22 | ~98.0 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. carlroth.comrsc.org

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. nist.gov

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a characteristic pattern. The molecular ion peak [M]⁺ for this compound is observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₂₇H₄₃NO₂). nist.govnih.gov Key fragment ions observed in the EI-MS spectrum provide structural clues. For example, a prominent peak at m/z 114 is characteristic of the spirosamine side chain, resulting from the cleavage of the C-20/C-22 and C-16/O bonds.

Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS), is a softer ionization technique that typically produces the protonated molecule [M+H]⁺. nih.govmassbank.jpmassbank.eu In MS/MS experiments, the [M+H]⁺ ion is isolated and fragmented to produce a series of product ions, which are diagnostic for the structure of the parent molecule. massbank.eumassbank.eu

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for both the purification of this compound and its quantitative analysis in complex mixtures such as plant extracts.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and related steroidal alkaloids. researchgate.net Reversed-phase HPLC, typically using a C18 column, is the most common mode of separation. core.ac.uksqu.edu.omresearchgate.net

The mobile phase composition is a critical parameter for achieving good separation. Isocratic elution with a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) dihydrogen phosphate (B84403) or formic acid solution) is often employed. core.ac.uksqu.edu.omresearchgate.net The pH of the buffer and the column temperature can be adjusted to optimize the separation and peak shape. core.ac.uk For instance, a mobile phase consisting of methanol and a KH₂PO₄ buffer (pH 2.5) in a 75:25 (v/v) ratio has been successfully used for the isocratic elution of solasodine. researchgate.net Detection is commonly performed using a UV detector, with the detection wavelength typically set around 205 nm. researchgate.net

The table below shows an example of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Methanol:KH₂PO₄ buffer (pH 2.5) (75:25 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 205 nm |

Source: researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

For enhanced separation efficiency, speed, and sensitivity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the method of choice for the analysis of this compound and other steroidal alkaloids. frontiersin.orgresearchgate.netnih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses and higher resolution compared to conventional HPLC. frontiersin.orgsigmaaldrich.com

The coupling of UHPLC with a tandem mass spectrometer (often a triple quadrupole) provides exceptional selectivity and sensitivity for quantification. nih.govnih.gov The analysis is typically performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. This high degree of specificity allows for accurate quantification even in complex biological matrices. frontiersin.org

A typical UHPLC-MS/MS method would involve a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid to improve ionization. frontiersin.orgsigmaaldrich.com The use of UHPLC-MS/MS has been validated for the quantification of steroidal alkaloids in various plant materials and food products. frontiersin.orgresearchgate.netnih.gov

The following table outlines typical parameters for a UHPLC-MS/MS analysis.

| Parameter | Condition |

| Column | Ethylene bridged hybrid (BEH) C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.4 mL/min |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) - Multiple Reaction Monitoring (MRM) |

Source: frontiersin.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, like many steroidal alkaloids, has low volatility and is thermally labile, making its direct analysis by GC challenging. To overcome these limitations, derivatization is a necessary prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability.

For this compound, the most common derivatization technique is trimethylsilylation. This involves reacting the hydroxyl groups of the molecule with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylsilylimidazole (TMSI), to form trimethylsilyl (B98337) (TMS) ethers. Research has shown that solasodine typically forms a di-TMS derivative. scuticaria.com This derivatization not only enhances volatility but also produces characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation.

The GC-MS analysis of the di-TMS derivative of this compound reveals specific mass spectral data. The mass spectrum is characterized by a molecular ion peak and several key fragment ions that are indicative of the spirosolane (B1244043) structure. For instance, a base peak at an m/z of 125 is often observed, which is characteristic of the silylated nitrogen-containing ring structure. scuticaria.com Furthermore, the mass spectrum of the di-TMS derivative of solasodine can show a molecular ion [M]⁺ or related ions such as [M+2H]⁺ at m/z 559. scuticaria.com The differentiation between silylated solasodine and its saturated analogue, tomatidine (B1681339), can be achieved by observing their distinct base peak fragments at m/z 417 and m/z 419, respectively, which is a result of the presence of the double bond in the C5-6 position of solasodine. nih.govacs.orgacs.org

| Derivative | Key Fragment Ion (m/z) | Relative Abundance | Interpretation of Fragment |

|---|---|---|---|

| Di-TMS-Spirosol-5-en-3-ol | 559 [M+2H]⁺ | Variable | Quasi-molecular ion of the di-TMS derivative. scuticaria.com |

| 417 | High | Base peak fragment, characteristic for silylated solasodine, indicating the C5-6 double bond. nih.govacs.orgacs.org | |

| 125 | High | Often the base peak, representing the silylated nitrogen-containing ring F. scuticaria.com | |

| Additional fragments | Variable | Other fragments arising from the steroidal backbone. |

Quantitative Analysis Strategies for Research Purity and Yield

Accurate quantification of this compound is paramount for determining its purity in isolated samples and calculating the yield from extraction or synthesis processes. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most widely employed and validated techniques for this purpose. These methods offer high precision, accuracy, and sensitivity, allowing for the reliable determination of this compound concentrations in various samples.

Validated reversed-phase HPLC (RP-HPLC) methods are commonly used for the routine quantification of solasodine. scuticaria.comnih.gov These methods typically utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. Detection is often performed using a UV detector at a wavelength where solasodine exhibits significant absorbance, such as 205 nm. nih.govgreenpharmacy.info The method is validated according to ICH guidelines, establishing its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

For more complex matrices or when higher sensitivity is required, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. An electrospray ionization (ESI) source is typically used in the positive ion mode, and quantification is achieved using selective ion monitoring (SIM) or multiple reaction monitoring (MRM). For solasodine, the target ion is often its protonated molecule [M+H]⁺ at m/z 414. hmdb.ca

The development and validation of these quantitative methods are critical for ensuring the reliability of research findings. Key validation parameters are meticulously determined and reported to demonstrate the method's suitability for its intended purpose.

| Analytical Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy/Recovery (%) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC-UV | 1 - 25 | 0.2 | 0.7 | 80.9 - 102.5 | < 5 (Intra-day), < 10 (Inter-day) | scuticaria.com |

| RP-HPLC-UV | 0.1 - 1.0 (mg/mL) | 0.011 (mg/mL) | 0.035 (mg/mL) | Not Reported | Not Reported | nih.gov |

| LC-MS/MS | 0.003 - 1.0 | Not Reported | 0.003 | 94.4 - 105.3 | < 13 (Intra- and Inter-day) | hmdb.ca |

| LC-MS/MS | 0.004 - 2.0 | Not Reported | 0.004 | -11.0 to 8.9 (as bias) | < 16.9 (Intra- and Inter-day) |

V. Chemical Synthesis and Semisynthesis of Spirosol 5 En 3 Ol and Its Analogs

Total Synthesis Approaches to the Spirosolane (B1244043) Core

The de novo total synthesis of the spirosolane core is a complex undertaking due to the high number of stereocenters and the rigid, strained spiro-ketal amine structure. While specific total syntheses of spirosol-5-en-3-ol are not widely reported in the literature, general strategies for constructing complex spiro-containing natural products offer insight into the potential methodologies that could be applied.

Key challenges in synthesizing the spirosolane framework include the stereocontrolled construction of the multiple chiral centers and the formation of the characteristic spirocyclic E and F rings. Synthetic strategies developed for other complex spiro-alkaloids, such as spirotryprostatin B or those with a spiro[bicyclo[3.2.2]nonane] system, often rely on powerful chemical reactions to assemble the core structure. nih.govnih.gov These can include intramolecular oxidative coupling reactions, ring-expansion reactions of spiro-cyclopropanes, or highly stereoselective aldol (B89426) reactions to form key heterocyclic rings. nih.govnih.govrsc.org For instance, the synthesis of certain spiro-oxindole alkaloids has been achieved using a silver-catalyzed stereoselective aldol reaction to set a critical spirocyclic stereocenter. rsc.org Such advanced synthetic methods would be essential to tackle the formidable challenge of a total synthesis of this compound. However, due to the accessibility of natural precursors, research has predominantly focused on more efficient semisynthetic routes.

Semisynthetic Modifications from Natural Precursors

Semisynthesis from readily available natural products is the most practical and widely employed approach for producing this compound and its analogs. The primary starting materials are steroidal saponins, like diosgenin, and other spirosolane alkaloids, such as solasodine (B1681914) and tomatidine (B1681339), which are isolated from various plant species of the Solanum and Liliaceae families. d-nb.infoiomcworld.com

| Starting Material | Target Compound/Intermediate | Key Transformation | Reference |

| Diosgenin Acetate (B1210297) | Solasodine | Three-step synthesis | iomcworld.com |

| Solanidine | Tomatidenol (B1253344) | Conversion via Von Braun reaction and Hofmann reaction | researchgate.net |

| (22S,25S)-spirosol-5-en-3β-ol | (22S,25S)-spirosol-5-en-3β-ol derivatives | Glycosylation | nih.gov |

Derivatization for Structure-Activity Relationship Studies

The chemical modification of the this compound scaffold is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features of the molecule influence its biological activity, which can guide the development of analogs with improved potency or selectivity. Derivatization typically involves reactions at the C-3 hydroxyl group, the nitrogen atom in the F-ring, or other positions on the steroidal backbone.

For example, glycosylation at the C-3 hydroxyl group is a key modification, as the sugar moiety significantly impacts the biological properties of steroidal alkaloids. researchgate.net The enzyme Dioxygenase for Potato Solanidane (B3343774) synthesis (DPS) shows a much higher affinity for glycosylated spirosolanes like α-solamarine compared to the aglycone (22S,25S)-spirosol-5-en-3β-ol, highlighting the importance of the glycone for enzymatic recognition. nih.gov Other modifications include acetylation, such as the synthesis of (3β,22α,25R)-spirosol-5-en-3-ol, 28-acetyl-, acetate, which can alter the molecule's lipophilicity and subsequent biological activity. researchgate.net The synthesis of numerous analogs allows researchers to probe interactions with biological targets, such as the inhibition of cancer cell growth or antifungal activity. iomcworld.comresearchgate.net

Conversions to Related Steroidal Scaffolds

The spirosolane skeleton serves as a valuable synthetic intermediate for accessing other important classes of steroidal compounds, including solanidanes and pharmaceutically relevant steroid hormones.

A significant bioconversion pathway that has been elucidated in plants like potato is the rearrangement of the spirosolane ring system into the solanidane skeleton. nih.gov This transformation is catalyzed by the 2-oxoglutarate-dependent dioxygenase known as DPS (Dioxygenase for Potato Solanidane synthesis). nih.govresearchgate.net The enzyme acts on spirosolane glycoalkaloids, such as α-solamarine (a glycoside of tomatidenol), hydroxylating the C-16 position which triggers a ring rearrangement to form the characteristic indolizidine (solanidane) structure. nih.govnih.gov

From a chemical synthesis perspective, spirosolanes are important precursors for industrial steroid production. For instance, tomatidenol, an isomer of this compound, can be synthesized from solanidine. researchgate.net This tomatidenol can then be further converted into 16-dehydropregnenolone (B108158) acetate (DPA), a key starting material for the synthesis of various steroid hormones. researchgate.net This multi-step chemical degradation of the spirosolane side chain provides a vital link between abundant plant-derived alkaloids and high-value pharmaceuticals.

| Spirosolane Precursor | Target Scaffold | Transformation Type | Key Reagent/Enzyme | Reference |

| α-Solamarine | Solanidane Glycoalkaloid | Enzymatic Rearrangement | DPS Enzyme | nih.govnih.gov |

| Tomatidenol | 16-Dehydropregnenolone Acetate (DPA) | Chemical Degradation | Various chemical reagents | researchgate.net |

Strategic Design of this compound Derivatives for Research Probes

The development of specialized derivatives of this compound as research probes is an emerging area that facilitates the study of their mechanisms of action and metabolic pathways. These probes are designed with specific features, such as isotopic labels, that allow for their detection and tracking within biological systems.

An example of this approach is the synthesis of isotopically labeled analogs, such as [15ξ,17α-²H₂]solasodine. researchgate.net The incorporation of deuterium (B1214612) provides a "heavy" version of the molecule that can be unambiguously identified by mass spectrometry. Such labeled compounds are invaluable tools for metabolic studies, allowing researchers to trace the fate of the alkaloid in vivo or in vitro, and to differentiate it from endogenous pools of the compound. These probes are essential for elucidating biosynthetic pathways, understanding drug metabolism, and identifying molecular targets.

Vi. Biological Activities and Mechanistic Investigations of Spirosol 5 En 3 Ol

Anticancer and Antiproliferative Mechanisms

Spirosol-5-en-3-ol exhibits a multi-faceted approach to inhibiting cancer cell proliferation and survival. Its mechanisms of action are complex, involving the initiation of apoptosis, regulation of autophagy, and the disruption of key cellular processes required for cancer cell growth and dissemination. thieme-connect.denih.gov

This compound is a potent inducer of apoptosis in various cancer cell lines. capes.gov.br This programmed cell death is triggered through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. scirp.orgphytopharmajournal.com

One of the key mechanisms is the alteration of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. scirp.orgphytopharmajournal.com Research has shown that solasodine (B1681914) upregulates the expression of pro-apoptotic proteins like Bax and Bak, while simultaneously down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. phytopharmajournal.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. scienceopen.comscirp.org

The release of cytochrome c initiates a cascade of enzymatic reactions involving caspases. scienceopen.com Solasodine treatment has been shown to activate key initiator caspases, including caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. scienceopen.comscirp.orgnih.gov The activation of these caspases leads to the cleavage of essential cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. thieme-connect.denih.gov

Studies on its glycosylated forms, such as solamargine (B1681910) (SM), have shown that they can up-regulate the expression of external death receptors like tumor necrosis factor receptor 1 (TNFR-1) and Fas receptor, further amplifying the apoptotic signal. scirp.orgscirp.org

Key Apoptotic Events Induced by this compound:

| Cancer Cell Line | Key Apoptotic Event | Research Finding | Citation |

|---|---|---|---|

| Colorectal Cancer (CRC) Cells | Increased Bax/Bcl-2 ratio | Solasodine treatment resulted in a dose-dependent increase in the mRNA and protein levels of Bax, and a decrease in Bcl-2. | nih.govnih.gov |

| Pancreatic Cancer (SW1990 and PANC1) | Caspase activation | Significantly enhanced expression of cleaved caspase-3 and cleaved caspase-9. | scienceopen.com |

| Breast Cancer (MCF-7) | PARP cleavage | Elevated expression of cleaved PARP was observed following treatment. | phytopharmajournal.com |

| Ovarian Cancer (HEY) | Reduced mitochondrial membrane potential | Treatment led to a reduction in the mitochondrial membrane potential, indicating mitochondrial pathway involvement. | thieme-connect.denih.gov |

| Human Hepatoma (Hep3B) | Upregulation of death receptors | The glycoside solamargine up-regulated TNFR-I and TNFR-II. | scirp.org |

A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. This compound has demonstrated significant anti-metastatic potential by targeting key molecules involved in these processes, including microRNAs (miRNAs) and matrix metalloproteinases (MMPs). nih.govresearchgate.net

MMPs are a family of enzymes that degrade the extracellular matrix, a key step in cell invasion. Solasodine has been shown to downregulate the expression and activity of several MMPs, including MMP-2 and MMP-9, in various cancer cell lines such as lung, colorectal, and ovarian cancer. thieme-connect.denih.govnih.gov Concurrently, it can increase the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2, and the reversion-inducing cysteine-rich protein with kazal motifs (RECK), which are natural inhibitors of MMPs. nih.govcnu.edu.tw

Furthermore, solasodine can modulate the expression of oncogenic miRNAs. A notable example is the downregulation of microRNA-21 (miR-21), which is known to be overexpressed in many cancers and promotes metastasis. nih.govresearchgate.net By downregulating miR-21, solasodine can lead to the upregulation of miR-21's target genes, such as RECK, thereby contributing to the inhibition of cell invasion. nih.govresearchgate.net In colorectal cancer cells, solasodine has also been observed to increase the expression of E-cadherin, an adhesion molecule whose loss is a hallmark of epithelial-mesenchymal transition (EMT), a key process in metastasis. nih.gov

Impact of this compound on Metastasis-Related Molecules:

| Cancer Cell Line | Molecular Target | Effect of this compound | Citation |

|---|---|---|---|

| Human Lung Cancer (A549) | MMP-2, MMP-9 | Reduced mRNA levels and enzymatic activity. | nih.govcnu.edu.tw |

| Human Colorectal Cancer (CRC) | MMP-2, MMP-9, MMP-14 | Decreased expression at both transcriptional and translational levels. | nih.gov |

| Ovarian Cancer (HEY) | MMPs | Suppressed expression and activities. | thieme-connect.denih.gov |

| Human Lung Cancer (A549) | miR-21 | Downregulated expression. | nih.govresearchgate.net |

| Human Lung Cancer (A549) | RECK, TIMP-1, TIMP-2 | Increased expression. | nih.govcnu.edu.tw |

| Human Colorectal Cancer (CRC) | E-cadherin | Increased expression. | nih.gov |

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell proliferation, survival, and growth, and its aberrant activation is a common feature of many cancers. cusabio.com this compound has been shown to effectively inhibit this pathway in several cancer models. capes.gov.brnih.gov

In human lung cancer cells, solasodine suppresses the phosphorylation of both PI3K and Akt. nih.gov Similarly, in colorectal cancer cells, it leads to a prominent downregulation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). nih.gov By inhibiting the activation of Akt, solasodine can disrupt the downstream signaling that promotes cancer cell survival and proliferation. For instance, in colorectal cancer, the inhibition of the Akt/GSK-3β/β-catenin axis by solasodine has been demonstrated. capes.gov.brnih.govnih.gov Pre-treatment of cells with an Akt activator was shown to partially abrogate the apoptosis induced by solasodine, confirming the pathway's role in its mechanism of action. nih.govnih.gov

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest at specific phases. nih.govresearchgate.net Flow cytometry analyses have consistently shown that treatment with solasodine and its glycoside derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov This arrest prevents the cells from proceeding through mitosis and subsequent cell division.

In colorectal cancer cells, solasodine treatment resulted in a dose-dependent increase in the percentage of cells in the G2/M phase. nih.gov This effect has also been observed in breast cancer (MCF-7) cells and in multidrug-resistant cancer cells, where a combination treatment with doxorubicin (B1662922) and solasodine increased G2/M phase arrest. phytopharmajournal.comnih.gov The arrest at the G2/M checkpoint is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases. phytopharmajournal.com

While the aglycone this compound can penetrate cancer cells, its glycosylated derivatives, such as solamargine and solasonine (B1682107), exhibit a more targeted interaction with cancer cells through specific receptors on the cell surface. scirp.orgcabidigitallibrary.org These receptors, identified as rhamnose-binding protein (RBP) receptors, are more abundant on cancer cells compared to normal cells. scirp.org

The rhamnose sugar moiety of these glycosides selectively binds to the RBP receptors, facilitating their internalization into the cancer cell via receptor-mediated endocytosis. scirp.orgscirp.org This targeted delivery mechanism enhances the concentration of the active compound within the cancer cells, contributing to its selective cytotoxicity. scirp.orgjst.go.jp Unconjugated solasodine or solasodine conjugated with glucose does not bind to these specific receptors, highlighting the critical role of the rhamnose moiety in this targeted anticancer activity. scirp.org

In Vitro and In Vivo (Non-Human) Model Studies

The biological potential of this compound, also known as solasodine, has been explored through various non-human model systems. caymanchem.comnih.gov In vitro studies, which are conducted in a controlled environment outside of a living organism, often utilize cell cultures to elucidate the compound's mechanisms of action at a molecular level. For instance, research has involved the use of cell lines like PC12 and HCT116 to investigate neuroprotective and anti-cancer effects, respectively. caymanchem.com Animal models, such as rodents, are instrumental in understanding the compound's physiological effects in a whole organism. nih.govinsphero.com Studies in mice have demonstrated the ability of solasodine to reduce paw edema induced by inflammatory agents like carrageenan. caymanchem.com These non-human models are crucial for preclinical research, providing foundational data on the bioactivity of this compound. nih.govinsphero.com

Anti-inflammatory Properties and Cellular Responses

This compound exhibits notable anti-inflammatory properties, which have been documented in several studies. caymanchem.comresearchgate.net Its mechanism of action involves the modulation of key inflammatory pathways and cellular responses.

Suppression of Inflammatory Mediators (e.g., Nitric Oxide Production)

A key aspect of the anti-inflammatory effect of this compound and its derivatives is the suppression of inflammatory mediators, such as nitric oxide (NO). nih.govmdpi.com Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. mdpi.com Research has shown that certain structurally related steroidal compounds can significantly reduce NO levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov For example, a structurally unique glycoside of a this compound derivative demonstrated a potent inhibitory effect on NO production in an LPS-induced model, with an IC50 value of 23.42 µM. researchgate.net This indicates a direct interference with the inflammatory cascade at the molecular level.

Modulation of Pro-inflammatory Transcription Factors (e.g., NF-κB, JNK Pathways)

The anti-inflammatory actions of this compound are further attributed to its ability to modulate pro-inflammatory transcription factors, including nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes. uni-lj.sinih.gov Studies on related compounds like tomatidine (B1681339) have shown that they can inhibit iNOS and COX-2 expression by suppressing the NF-κB and JNK pathways in LPS-stimulated mouse macrophages. nih.gova2bchem.com The JNK pathway, when activated by stressors like reactive oxygen species (ROS), can contribute to apoptosis and inflammation. nih.gov By modulating these pathways, this compound and its analogs can exert significant anti-inflammatory effects.

Investigation in Immune Cell Models

The anti-inflammatory and immunomodulatory effects of this compound have been investigated using various immune cell models. sartorius.com In vitro assays often employ cells like macrophages (e.g., RAW 264.7) and lymphocytes to study the compound's impact on immune responses. nih.govnih.gov For instance, solasodine has been shown to inhibit the proliferation of mouse lymphocytes induced by phytohemagglutinin in a dose-dependent manner, suggesting immunosuppressive activity. nih.gov Furthermore, studies on RAW 264.7 macrophages have been instrumental in demonstrating the inhibition of nitric oxide production, a key inflammatory mediator. researchgate.net These immune cell models provide a platform to dissect the cellular and molecular mechanisms underlying the anti-inflammatory properties of this compound. sartorius.com

Antifungal Activities and Action Mechanisms

In addition to its anti-inflammatory effects, this compound has demonstrated promising antifungal properties against a range of fungal pathogens. mdpi.commdpi.comekb.eg

Inhibition of Fungal Adhesion and Morphological Transition

A critical aspect of the antifungal activity of this compound (solasodine) involves the inhibition of fungal adhesion and morphological transition. ebi.ac.uk The ability of fungi, such as Candida albicans, to adhere to host cells and transition from a yeast to a hyphal form is crucial for its pathogenicity. ebi.ac.uk Studies have shown that solasodine can effectively inhibit both the adhesion and the morphological transition of C. albicans. ebi.ac.uk This suggests that the compound interferes with key virulence factors of the fungus, thereby impeding its ability to cause infection.

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema (mice) | Reduction of paw edema. | caymanchem.com |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Suppression of nitric oxide (NO) production. | nih.govresearchgate.net |

| Anti-inflammatory | LPS-stimulated mouse macrophages | Inhibition of iNOS and COX-2 via NF-κB and JNK pathways (by Tomatidine). | nih.gova2bchem.com |

| Immunomodulatory | Mouse lymphocytes | Inhibition of phytohemagglutinin-induced proliferation. | nih.gov |

Disruption of Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. wikipedia.org The ability of a compound to disrupt or prevent biofilm formation is a key indicator of its potential as an antifungal agent. This compound and its derivatives have demonstrated notable activity in this area.

A glycoside of solasodine, solasodine-3-O-β-D-glucopyranoside (SG), has been shown to inhibit the formation of biofilms by the pathogenic yeast Candida albicans. ebi.ac.ukmdpi.com This compound also interferes with the yeast-to-hyphae transition, a critical morphological change required for biofilm development and maturation in C. albicans. mdpi.com Furthermore, SG exhibited anti-adhesive properties in adhesion models of this fungus at concentrations as low as 8 µg/mL. mdpi.com The disruption of these initial stages is crucial in preventing the establishment of resilient fungal communities. nih.gov

Interaction with Fungal Efflux Pumps

A significant challenge in antifungal therapy is the development of drug resistance, often mediated by the overexpression of efflux pumps that actively transport antifungal agents out of the fungal cell. nih.gov These pumps, belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, can reduce the intracellular concentration of a drug to sub-therapeutic levels. frontiersin.org

Research indicates that this compound (solasodine) interacts with these systems in Candida albicans. Studies have shown that solasodine itself is highly susceptible to being expelled from the fungal cell by these pumps. nih.gov This suggests a direct interaction between the compound and the efflux transporters. Interestingly, some evidence points to its glycosylated forms acting as prodrugs; for instance, the glycoside SG is reportedly hydrolyzed to solasodine at the cytoplasmic membrane of C. albicans. nih.gov This mechanism could potentially overcome efflux-mediated resistance by delivering the active aglycone directly to its site of action. The development of inhibitors for these efflux pumps is a promising strategy to enhance the efficacy of antifungal drugs. nih.gov

Role of Glycosylation in Antifungal Efficacy

Glycosylation, the attachment of sugar moieties to a molecule, is a critical post-translational modification that can profoundly influence the biological activity, stability, and solubility of compounds. mdpi.comnih.gov In the context of this compound, its glycosylated forms (glycoalkaloids) are central to its antifungal properties.

The sugar chain attached to the this compound backbone plays a crucial role in its mechanism of action. As mentioned, certain glycosides may function as prodrugs, with the sugar portion facilitating transport or localization before being cleaved to release the active aglycone, solasodine. nih.gov This is supported by studies on other fungal proteins where glycosylation is essential for their accumulation and biological function. nih.gov The enzymes involved in fungal glycosylation pathways are distinct from those in mammals, making them attractive targets for developing selective antifungal therapies. nih.gov Therefore, the glycosylation of this compound is not merely a structural variation but a key determinant of its antifungal efficacy and mechanism.

Studies in Fungal Pathogen Models (in vitro and in vivo non-human)

The antifungal activity of this compound derivatives has been validated in both laboratory settings and non-human living organisms. These studies provide crucial insights into the compound's potential therapeutic applications.

In vitro studies have established the inhibitory effects of this compound glycosides against various fungal processes. As detailed in the table below, solasodine-3-O-β-D-glucopyranoside (SG) has demonstrated efficacy against Candida albicans by inhibiting key virulence traits.

An important in vivo study utilized the nematode Caenorhabditis elegans as a model host for C. albicans infection. Treatment with SG at a concentration of 8 µg/mL significantly improved the survival of the infected nematodes, highlighting the compound's protective effect in a living organism. mdpi.com

| Compound | Fungal Pathogen | Model | Observed Effect | Concentration | Reference |

|---|---|---|---|---|---|

| Solasodine-3-O-β-D-glucopyranoside (SG) | Candida albicans | In vitro | Anti-adhesive properties | 8 µg/mL | mdpi.com |

| Solasodine-3-O-β-D-glucopyranoside (SG) | Candida albicans | In vitro | Inhibition of yeast-to-hyphae transition | 8 µg/mL | mdpi.com |

| Solasodine-3-O-β-D-glucopyranoside (SG) | Candida albicans | In vitro | Inhibition of biofilm formation | 8 µg/mL | mdpi.com |

| Solasodine-3-O-β-D-glucopyranoside (SG) | Candida albicans | In vivo (C. elegans) | Improved host survival after infection | 8 µg/mL | mdpi.com |

Antiparasitic Effects

Beyond its antifungal properties, this compound and its associated glycoalkaloids have been investigated for their activity against various parasites, particularly protozoa that cause significant human diseases.

Activity against Protozoan Parasites

The glycoalkaloids derived from this compound, namely solamargine and solasonine, have demonstrated activity against protozoan parasites. In vitro studies have reported the leishmanicidal activity of both solamargine and solasonine against the promastigote forms of Leishmania amazonensis, the causative agent of leishmaniasis. mdpi.comnih.gov The search for new antiparasitic agents is critical, as current treatments for diseases like Chagas disease, caused by Trypanosoma cruzi, have significant limitations. nih.gov The unique lipid metabolism of protozoan parasites presents a potential target for novel drug development. scielo.br

Synergistic Effects with Related Glycoalkaloids

A noteworthy aspect of the bioactivity of these compounds is their potential for synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects.

Reports have suggested that solamargine and solasonine exhibit a synergistic effect when used in combination against the protozoan parasite Giardia lamblia. mdpi.com This synergy highlights the potential for combination therapies using these naturally occurring glycoalkaloids. Furthermore, studies on related steroidal alkaloids have reinforced the value of this approach. For instance, Tomatidine, an analogue of this compound, showed a powerful synergistic effect when combined with the antifungal drug Posaconazole against Trypanosoma cruzi, both in vitro and in an in vivo mouse model. mdpi.com

| Compound(s) | Target Parasite | Effect Type | Model | Key Finding | Reference |

|---|---|---|---|---|---|

| Solamargine + Solasonine | Giardia lamblia | Synergistic | In vitro | Enhanced antiparasitic effect when used in conjunction. | mdpi.com |

| Tomatidine (TO) + Posaconazole (Posa) | Trypanosoma cruzi | Synergistic | In vitro | Strongest effect observed at a 3:1 ratio (TO:Posa) with a FIC index of 0.1. | mdpi.com |

| Tomatidine (TO) + Posaconazole (Posa) | Trypanosoma cruzi | Synergistic | In vivo (mouse model) | Co-administration (3:1 ratio, 5 mg/kg) led to an 80% reduction in parasitemia and a 60% increase in survival. | mdpi.com |

Neurobiological and Central Nervous System Research

This compound has demonstrated a range of activities within the central nervous system, from promoting the birth of new neurons to exhibiting protective effects against seizures.

Research has provided evidence that this compound can stimulate neurogenesis both in laboratory cell cultures and in living organisms. ebi.ac.uk In vitro studies using mouse embryonic teratocarcinoma P19 cells, a common model for studying neuronal differentiation, showed that exposure to this compound prompted these cells to differentiate into cholinergic neurons. ebi.ac.uk This transformation was confirmed by the expression of specific neuronal markers such as βIII-tubulin, synaptophysin, and microtubule-associated protein 2 (MAP2). medchemexpress.commedchemexpress.com

In vivo experiments have substantiated these findings. ebi.ac.uk When this compound was administered into the cerebral ventricles of rats, there was a notable increase in the uptake of bromodeoxyuridine (BrdU), a marker for cell proliferation, by cells in the ependymal and subventricular zones. medchemexpress.com These newly generated cells were observed to co-localize with doublecortin, a protein expressed by migrating neuroblasts, suggesting active neurogenesis. medchemexpress.commedchemexpress.com The molecular mechanisms potentially underlying this effect include the activation of the GAP-43/HuD pathway, which is involved in neuronal development and plasticity, and a significant increase in the expression of the translocator protein (TSPO), which may play a role in neurosteroid production. biocrick.com These findings collectively suggest that this compound holds the potential to stimulate endogenous neural progenitor cells to generate new neurons. ebi.ac.uk

The anticonvulsant properties of this compound have been evaluated in several rodent models of seizures. The compound has shown dose-dependent efficacy against convulsions induced by maximal electroshock (MES) and the GABAA receptor antagonist, picrotoxin (B1677862) (PCT). biocrick.comrjptonline.org In these models, administration of this compound significantly reduced the duration or delayed the latency of the hind limb tonic extensor (HLTE) phase, a key indicator of anticonvulsant activity. medchemexpress.combiocrick.comrjptonline.org

Conversely, this compound was found to be ineffective in preventing seizures induced by pentylenetetrazole (PTZ), a compound that acts as a non-competitive antagonist of the GABAA receptor. biocrick.comrjptonline.org This differential activity suggests that the anticonvulsant mechanism of this compound is likely not mediated through a direct enhancement of GABAergic inhibition but may involve other pathways, such as the modulation of voltage-gated sodium channels, which are the primary target of the MES test. researchgate.net

| Experimental Model | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Maximal Electroshock (MES) | Rats/Mice | Dose-dependent reduction in duration of Hind Limb Tonic Extensor (HLTE) phase. | biocrick.comrjptonline.org |

| Picrotoxin (PCT)-induced convulsions | Mice | Significant delay in latency of HLTE phase. | medchemexpress.comrjptonline.org |

| Pentylenetetrazole (PTZ)-induced seizures | Mice | No significant reduction in convulsions. | biocrick.comrjptonline.org |

Beyond neurogenesis and anticonvulsant effects, this compound exhibits other modulatory activities on the central nervous system, notably CNS depressant and cognitive-enhancing effects. In rodent studies, the compound was shown to significantly potentiate sleep induced by thiopental (B1682321) in a dose-dependent manner, indicating a general CNS depressant activity. biocrick.comrjptonline.org

Furthermore, research points to a potential role in memory improvement. In a study involving aged mice, administration of this compound led to a significant decrease in the activity of acetylcholinesterase (AChE) in the brain. sphinxsai.com By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, this compound may facilitate cholinergic transmission, a key process for learning and memory that is often impaired in age-related cognitive decline and dementia. sphinxsai.com Analogues of solasodine have also been synthesized and shown to inhibit both acetylcholinesterase and butyrylcholinesterase. researchgate.net

Anticonvulsant Activities in Animal Models

Antioxidant Mechanisms

This compound has demonstrated significant antioxidant properties, primarily through the modulation of endogenous antioxidant systems and the reduction of oxidative stress markers. Studies investigating its neuroprotective potential in a rat model of cerebral ischemia/reperfusion injury have provided clear mechanistic insights. ebi.ac.ukijpsr.com

In these studies, pre-treatment with this compound markedly counteracted the oxidative damage induced by the ischemic event. biocrick.comijpsr.com Specifically, it led to a significant decrease in the levels of lipid peroxidation (LPO), a key indicator of oxidative damage to cell membranes, and reduced the concentration of nitric oxide (NO), which can be pro-oxidant at high levels. biocrick.comrjptonline.org Concurrently, the compound bolstered the brain's natural antioxidant defenses by significantly increasing the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), and elevating the levels of the non-enzymatic antioxidant glutathione (B108866) (GSH) and total thiols. biocrick.comijpsr.com This dual action of mitigating oxidative damage and enhancing antioxidant capacity underscores the potent antioxidant mechanism of this compound. ebi.ac.uk

| Biochemical Marker | Effect of this compound | Mechanism | Reference |

|---|---|---|---|

| Lipid Peroxidation (LPO) | Significantly decreased | Reduction of oxidative damage to lipids. | biocrick.comrjptonline.org |

| Nitric Oxide (NO) | Significantly decreased | Reduction of nitrosative stress. | biocrick.comrjptonline.org |

| Superoxide Dismutase (SOD) | Significantly increased | Enhancement of endogenous antioxidant enzyme activity. | biocrick.comijpsr.com |